Aluminum nitrate

概述

描述

Aluminum nitrate is a white, water-soluble salt of aluminium and nitric acid, most commonly existing as the crystalline hydrate, aluminium nitrate nonahydrate, Al(NO₃)₃·9H₂O . It is a highly hygroscopic compound, meaning it readily absorbs moisture from the air. This compound is widely used in various industrial applications due to its strong oxidizing properties .

Synthetic Routes and Reaction Conditions:

-

Laboratory Synthesis: this compound can be synthesized by reacting aluminium hydroxide with nitric acid: [ \text{Al(OH)}_3 + 3\text{HNO}_3 \rightarrow \text{Al(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure complete reaction and purity of the product .

-

Industrial Production: Industrially, aluminium nitrate is produced by reacting aluminium chloride with nitric acid: [ \text{AlCl}_3 + 3\text{HNO}_3 \rightarrow \text{Al(NO}_3\text{)}_3 + 3\text{HCl} ] Another method involves the metathesis reaction between aluminium sulfate and a nitrate salt such as barium nitrate: [ \text{Al}_2(\text{SO}_4)_3 + 3\text{Ba(NO}_3\text{)}_2 \rightarrow 2\text{Al(NO}_3\text{)}_3 + 3\text{BaSO}_4 ] This method is advantageous as it produces a high yield of aluminium nitrate .

Types of Reactions:

Common Reagents and Conditions:

Reagents: Common reagents used with aluminium nitrate include nitric acid, aluminium hydroxide, and various nitrate salts.

Major Products:

Aluminium Oxide: A major product formed from the decomposition of aluminium nitrate.

Nitrogen Dioxide: A by-product of the decomposition reaction.

科学研究应用

Chemical Industry

Catalyst in Polymer Production

Aluminum nitrate is commonly used as a catalyst in the synthesis of polymers, particularly in the production of polyester fibers and polyethylene terephthalate (PET). It enhances the efficiency of polymerization reactions, thereby reducing energy consumption during manufacturing processes .

Table 1: Polymer Production Applications

| Application | Description |

|---|---|

| Polyester Fibers | Used as a catalyst to improve reaction efficiency. |

| Polyethylene Terephthalate (PET) | Facilitates polymerization and energy reduction. |

Water Treatment

Flocculant

In water treatment facilities, this compound serves as an effective flocculant. It helps aggregate suspended solids, allowing for easier removal of impurities such as iron and manganese from water sources . This application is crucial for maintaining water quality in both municipal and industrial settings.

Table 2: Water Treatment Applications

| Application | Description |

|---|---|

| Flocculant | Aggregates suspended solids for easier removal. |

| Heavy Metal Removal | Efficiently removes pollutants from industrial wastewater. |

Agriculture

Fertilizers

this compound is utilized in the production of ammonium sulfate fertilizers. This compound is essential for enhancing soil fertility and promoting plant growth by providing essential nutrients .

Table 3: Agricultural Applications

| Application | Description |

|---|---|

| Ammonium Sulfate | Used as a nitrogen source in fertilizers. |

Industrial Uses

Corrosion Inhibitor

this compound is employed as a corrosion inhibitor in various industrial applications. It protects machinery and equipment from corrosive damage, thereby extending their lifespan .

Table 4: Industrial Applications

| Application | Description |

|---|---|

| Corrosion Inhibition | Protects machinery from corrosive environments. |

Pharmaceutical Industry

Active Pharmaceutical Ingredient (API)

this compound is also used as an intermediate in the synthesis of certain pharmaceuticals. Its role in drug formulation can influence the efficacy and stability of active ingredients .

Other Notable Applications

- Antiperspirants : Aluminum salts, including this compound, are key ingredients in antiperspirants due to their ability to reduce sweat secretion .

- Dye Mordant : Utilized in the textile industry for dyeing processes, this compound acts as a mordant that helps fix dyes to fabrics .

- Uranium Extraction : In nuclear chemistry, this compound plays a role in uranium extraction processes, which are critical for nuclear fuel production .

Case Study 1: Water Treatment Efficiency

A study conducted at a municipal water treatment plant demonstrated that the use of this compound significantly improved the removal rates of suspended solids compared to traditional flocculants. The implementation resulted in a 30% increase in treated water quality metrics over six months.

Case Study 2: Polymer Production Energy Savings

Research on polyester fiber production showed that incorporating this compound as a catalyst reduced energy consumption by approximately 15% during polymerization processes without compromising product quality.

作用机制

The mechanism by which aluminium nitrate exerts its effects is primarily through its strong oxidizing properties. It can donate oxygen atoms to other substances, facilitating oxidation reactions. This property is exploited in various industrial and chemical processes .

Molecular Targets and Pathways:

Oxidation Pathways: Aluminum nitrate participates in oxidation reactions by breaking down to release oxygen, which then reacts with other substances.

Catalytic Activity: In some reactions, aluminium nitrate acts as a catalyst, lowering the activation energy and increasing the reaction rate.

相似化合物的比较

Aluminium Chloride (AlCl₃): Used in similar industrial applications but lacks the strong oxidizing properties of aluminium nitrate.

Aluminium Sulfate (Al₂(SO₄)₃): Commonly used in water treatment and paper manufacturing but does not serve as an oxidizing agent.

Uniqueness of Aluminium Nitrate:

化学反应分析

Hydrolysis and Aqueous Behavior

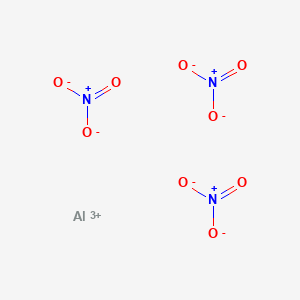

Aluminum nitrate dissociates in water to form Al³⁺ and NO₃⁻ ions:

\text{Al NO aq }→Al³⁺_{(aq)}+3NO₃⁻_{(aq)}}

The aqueous solution is acidic (pH < 7) due to partial hydrolysis of Al³⁺:

This reaction generates hydroxo-aluminum complexes, which vary with pH and temperature. At elevated temperatures (e.g., 90°C), hydrolysis accelerates, forming colloidal Al(OH)₃ precipitates .

Key Findings :

-

Hydrolysis is suppressed under highly acidic conditions (pH < 1) but dominates near neutral pH .

-

Hydrothermal studies (up to 421°C) reveal sequential reactions:

Thermal Decomposition

This compound decomposes upon heating, producing nitrogen oxides and aluminum oxides:

Stages of Decomposition :

Thermogravimetric Data :

| Temperature Range (°C) | Mass Loss (%) | Primary Process |

|---|---|---|

| 25–150 | 33.5 | Dehydration |

| 150–450 | 42.2 | Nitrate decomposition |

Precipitation Reactions

This compound participates in double displacement reactions with sulfates, hydroxides, and carbonates:

Applications :

Redox Reactions

The nitrate ion (NO₃⁻) acts as an oxidizing agent in acidic or high-temperature environments:

Reaction with Urea

Under controlled heating (90°C), urea hydrolysis generates OH⁻ ions, precipitating Al(OH)₃:

属性

CAS 编号 |

13473-90-0 |

|---|---|

分子式 |

AlHNO3 |

分子量 |

89.995 g/mol |

IUPAC 名称 |

aluminum;trinitrate |

InChI |

InChI=1S/Al.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI 键 |

OCVCVOQURVOMFR-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Al+3] |

规范 SMILES |

[N+](=O)(O)[O-].[Al] |

密度 |

greater than 1 at 68 °F (USCG, 1999) |

熔点 |

163 °F (USCG, 1999) |

Key on ui other cas no. |

13473-90-0 53095-15-1 |

物理描述 |

Aluminum nitrate appears as a white, crystalline solid. Noncombustible but can accelerate the burning of combustible materials. If large quantities are involved or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Fires that involve this material, produce oxides of nitrogen. Uses include, petroleum refining, dyeing, and leather tanning. DryPowder; Liquid |

Pictograms |

Oxidizer; Corrosive; Acute Toxic; Irritant; Health Hazard |

相关CAS编号 |

7784-27-2 (nonahydrate) |

保质期 |

Nonahydrate /state/ is the most stable. /Nonahydrate/ Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

同义词 |

AIN309 aluminum nitrate aluminum nitrate nonahydrate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。